5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
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Overview
Description
5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyranone core substituted with a fluorophenyl group and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The compound contains a phenylpiperazine moiety, which is a common feature in many drugs that interact with the central nervous system. These drugs often target neurotransmitter receptors, such as serotonin and dopamine receptors .
Mode of Action
The interaction of these compounds with their targets often involves binding to the receptor and modulating its activity. This can result in changes in the transmission of nerve signals, which can have various effects depending on the specific receptor and its role in the body .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets serotonin receptors, it could affect the serotonin signaling pathway, which plays a role in mood regulation, sleep, and other functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For example, compounds with certain functional groups might be more readily absorbed in the gut, or more resistant to metabolic breakdown .
Result of Action
The effects of the compound at the molecular and cellular level would depend on its specific targets and mode of action. This could range from changes in cell signaling and function to potential therapeutic effects or side effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain compounds might be more stable or active at specific pH levels, or their action might be influenced by interactions with other molecules in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one typically involves multiple steps, starting with the preparation of the pyranone core. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under acidic conditions to form the pyranone ring. The introduction of the fluorophenyl group can be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide. The final step involves the alkylation of the pyranone core with 4-phenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and other industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
- 5-[(2-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
- 5-[(2-bromophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one
Uniqueness
5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-21-9-5-4-6-18(21)16-29-23-17-28-20(14-22(23)27)15-25-10-12-26(13-11-25)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNSINWKJCMGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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